molecular formula C42H84N14O36S3 B1200844 [2-[2-[2,4-Bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate

[2-[2-[2,4-Bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate

Cat. No. B1200844
M. Wt: 1457.4 g/mol
InChI Key: QTENRWWVYAAPBI-UHFFFAOYSA-N
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Description

Streptomycin Sulfate is the sulfate salt form of streptomycin, an aminoglycoside antibiotic derived from Streptomyces griseus with antibacterial property. Streptomycin sulfate binds to the S12 protein of the bacterial 30S ribosomal subunit, thereby inhibiting peptide elongation and protein synthesis, consequently leading to bacterial cell death.
An antibiotic produced by the soil actinomycete Streptomyces griseus. It acts by inhibiting the initiation and elongation processes during protein synthesis.

Scientific Research Applications

1. Antileukemic Activity

  • Synthesized heterocycles, including compounds related to the specified chemical, have shown activity against P388 lymphocytic leukemia, indicating potential for antileukemic applications (Anderson et al., 1988).

2. Organic Framework and Molecular Modeling

  • Research on bismuth organic frameworks involving similar compounds revealed insights into conformational changes and binding abilities, valuable for molecular modeling and understanding coordination environments (Kumar & Mishra, 2007).

3. Energetic Compounds and Oxidations

  • Studies on derivatives of diaminofurazan and diaminoazofurazan, which are structurally related, focused on their conversion into various energetic compounds, useful in the study of oxidations (Gunasekaran et al., 1994).

4. Mild and Efficient Oxidation

  • Bis(1-benzyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7] decane) peroxodisulfate, related to the query compound, demonstrated mild and efficient oxidation capabilities, crucial in organic synthesis (Minghu et al., 2000).

5. Antimicrobial and Antioxidant Activity

  • Unexpected products from condensation reactions, including structurally similar compounds, have been tested for antimicrobial and antioxidant activities, finding some moderate antifungal activity (Rusnac et al., 2020).

6. Azo-Azomethine Dyes and Biological Properties

  • Macrocylic azo-azomethine dyes based on similar chemical structures exhibit solvatochromism and biological properties, contributing to the understanding of their potential as fluorescent probes (Ghasemian et al., 2014).

7. Liquid-Crystalline Polyazomethines

  • The study of liquid-crystalline polyazomethines derived from similar compounds highlights the influence of hydroxy functionalization and metal cross-linking on fiber properties, relevant in materials science (Cerrada et al., 1999).

8. HIV Inhibitors Research

  • Synthesis of bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, structurally related, aimed to develop potential inhibitors of HIV, although initial results showed inactivity (Rosenquist Å et al., 1996).

9. Antineoplastic Agents and DNA Binding

  • Bis[(carbamoyloxy)methyl] derivatives of heterocycles, similar to the query compound, were synthesized and evaluated as potential antineoplastic agents, though none showed activity against murine P388 lymphocytic leukemia (Anderson & Jones, 1984).

properties

Product Name

[2-[2-[2,4-Bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate

Molecular Formula

C42H84N14O36S3

Molecular Weight

1457.4 g/mol

IUPAC Name

[2-[2-[2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate

InChI

InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)

InChI Key

QTENRWWVYAAPBI-UHFFFAOYSA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-]

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-]

synonyms

Estreptomicina CEPA
Estreptomicina Clariana
Estreptomicina Normon
Strepto Fatol
Strepto Hefa
Strepto-Fatol
Strepto-Hefa
Streptomycin
Streptomycin Grünenthal
Streptomycin Sulfate
Streptomycin Sulfate (2:3) Salt
Streptomycin Sulphate
Streptomycine Panpharma

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-[2-[2,4-Bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate
Reactant of Route 2
[2-[2-[2,4-Bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate
Reactant of Route 3
[2-[2-[2,4-Bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate
Reactant of Route 4
[2-[2-[2,4-Bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate
Reactant of Route 5
[2-[2-[2,4-Bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate
Reactant of Route 6
[2-[2-[2,4-Bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate

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